

Application Notes: Gastrin-17 as a Biomarker for Gastric Atrophy

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Compound of Interest

Compound Name: Gastrin-17

Cat. No.: B1628035

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Introduction

Gastrin-17 (G-17) is a peptide hormone secreted by G-cells in the antrum of the stomach. It plays a crucial role in regulating gastric acid secretion and mucosal cell growth.^{[1][2]} Serum levels of G-17 can serve as a valuable non-invasive biomarker for assessing the functional state of the gastric antral mucosa. In the context of gastric atrophy, a precursor to gastric cancer, G-17 levels, particularly when combined with pepsinogen I (PGI) and pepsinogen II (PGII) levels, can aid in the diagnosis and risk stratification of patients.^{[3][4][5]}

Clinical Significance

The interpretation of **Gastrin-17** levels is dependent on the location of gastric atrophy:

- **Atrophic Antral Gastritis:** In cases of atrophy in the antrum, the G-cells are diminished, leading to a decrease in G-17 secretion.^[5] Therefore, low serum G-17 levels are indicative of atrophic antral gastritis.
- **Atrophic Corpus Gastritis:** When atrophy is confined to the corpus (body) of the stomach, the acid-producing parietal cells are lost. This leads to a decrease in gastric acid, which in turn removes the negative feedback on G-cells in the healthy antrum, resulting in hypergastrinemia and consequently, high serum G-17 levels.^{[3][4]}
- **Extensive Gastric Atrophy:** Low serum levels of both pepsinogen and G-17 are predictive of extensive gastric atrophy.^[4]

Protein-Stimulated **Gastrin-17** Testing

To improve the diagnostic accuracy of G-17 testing, particularly in differentiating between atrophic antral gastritis and high gastric acidity, a protein stimulation test is recommended.[3][4] In individuals with a healthy antral mucosa, a protein-rich meal will stimulate G-cell secretion, leading to a significant rise in serum G-17 levels. However, in patients with atrophic antral gastritis, this response is blunted or absent.[6]

Combined Biomarker Panel (GastroPanel)

For a more comprehensive assessment of gastric mucosal health, G-17 is often measured as part of a panel of biomarkers, commonly known as the GastroPanel. This panel typically includes:

- Pepsinogen I (PGI): A marker for the corpus mucosa. Low levels suggest corpus atrophy.
- Pepsinogen II (PGII): A marker for the entire stomach mucosa.
- PGI/PGII Ratio: A sensitive indicator of corpus atrophy.
- **Gastrin-17** (G-17): A marker for the antral mucosa.
- Helicobacter pylori antibodies: To determine the presence of H. pylori infection, a primary cause of atrophic gastritis.

A meta-analysis of studies evaluating a panel of biomarkers including pepsinogens and G-17 showed a pooled sensitivity of 74.7% and a specificity of 95.6% for the diagnosis of atrophic gastritis.[7]

Quantitative Data Summary

The following tables summarize the diagnostic performance of **Gastrin-17** and its combination with other biomarkers for gastric atrophy from various studies.

Table 1: Diagnostic Performance of **Gastrin-17** in Detecting Atrophic Gastritis

| Study/Meta-Analysis | Population | G-17 Cut-off | Sensitivity (%) | Specificity (%) |
|--|-----------------------------|--------------------|-----------------|-----------------|
| Meta-analysis (13 studies) | 894 patients, 1950 controls | Variable | 48 | 79 |
| Study in Caucasian and Asian patients (Fasting) | 241 dyspeptic patients | <1 pmol/L | 15.8 | 88.7 |
| Study in Caucasian and Asian patients (Stimulated) | 241 dyspeptic patients | <5 pmol/L | 36.8 | 86.5 |
| Study in an Iranian population | 309 patients | <2.6 or >40 pmol/L | 81 | 73.3 |

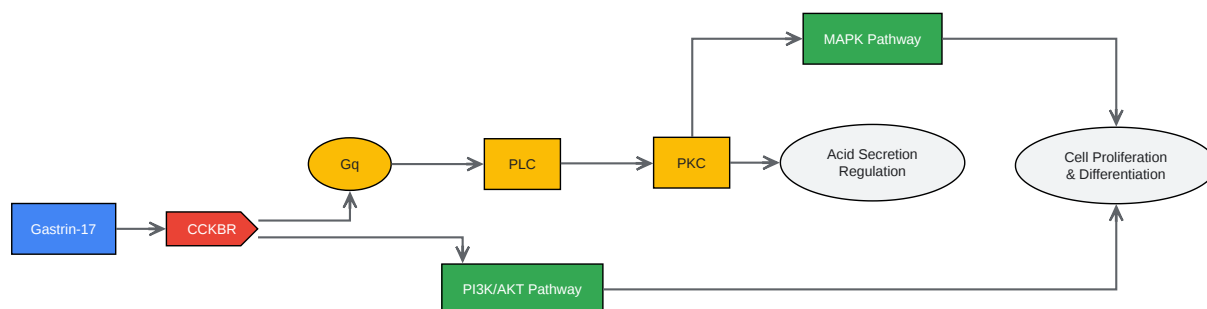
Table 2: Diagnostic Performance of a Biomarker Panel (including G-17) for Atrophic Gastritis

| Study/Meta-analysis | Biomarkers | Sensitivity (%) | Specificity (%) |
|-------------------------------|---------------------------------|-----------------|-----------------|
| Meta-analysis (20 studies) | PGI, PGII, G-17, H. pylori Ab | 74.7 | 95.6 |
| Study in a Chinese population | PGI, PGII, PGI/PGII ratio, G-17 | 65.29 | 73.18 |

Signaling Pathways and Experimental Workflows

Gastrin-17 Signaling Pathway

Gastrin-17 exerts its effects by binding to the cholecystokinin B receptor (CCKBR) on gastric epithelial cells.[8] This binding activates several downstream signaling pathways, including the Protein Kinase C (PKC), MAPK, and PI3K/AKT pathways, which are involved in cell proliferation, differentiation, and acid secretion.[9]

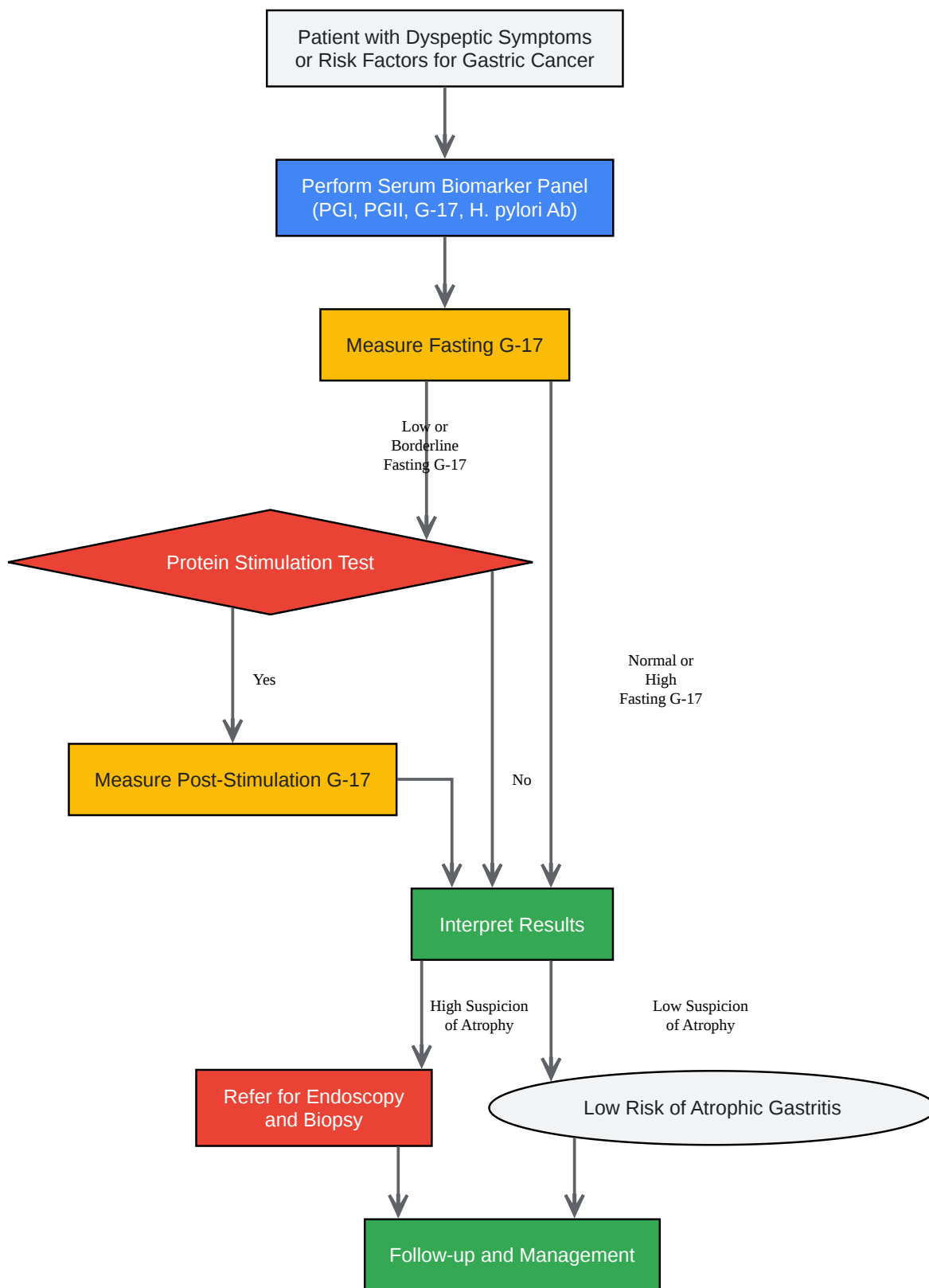


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Caption: **Gastrin-17** signaling cascade via the CCKBR.

Clinical Workflow for **Gastrin-17** Testing

The following diagram illustrates a typical clinical workflow for the application of **Gastrin-17** testing in the diagnosis of gastric atrophy.



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Caption: Clinical decision-making workflow using **Gastrin-17**.

Experimental Protocols

1. Protocol for Serum **Gastrin-17** Measurement by ELISA

This protocol provides a general procedure for the quantitative determination of human **Gastrin-17** in serum or plasma samples using a sandwich ELISA kit. It is essential to follow the specific instructions provided by the manufacturer of the chosen ELISA kit.

a. Sample Collection and Preparation

- **Fasting Sample:** Collect a blood sample after an overnight fast (at least 8-10 hours).
- **Sample Type:** Use a serum separator tube (SST) or an EDTA plasma tube.
- **Processing:**
 - For serum, allow the blood to clot for 30-60 minutes at room temperature.
 - Centrifuge the sample at 1000-2000 x g for 15 minutes at 2-8°C.
 - Aliquot the serum or plasma into clean tubes.
- **Storage:** Samples can be stored at 2-8°C for up to 24 hours. For longer storage, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

b. Protein Stimulation Protocol (Optional)

- After collecting the fasting blood sample, provide the patient with a protein-rich drink (e.g., 20g of protein in 200-300 mL of liquid).
- Collect a second blood sample exactly 20 minutes after the consumption of the protein drink.
- Process and store the post-stimulation sample as described above.

c. ELISA Procedure

- **Reagent Preparation:** Bring all reagents and samples to room temperature before use. Reconstitute or dilute standards, controls, and wash buffers as per the kit instructions.

- Assay Procedure:
 - Add 100 μ L of standards, controls, and samples to the appropriate wells of the microplate pre-coated with anti-G-17 antibody.
 - Incubate for the time and temperature specified in the kit manual (e.g., 60-90 minutes at 37°C).
 - Aspirate the liquid from each well and wash the plate 3-5 times with diluted wash buffer.
 - Add 100 μ L of biotinylated anti-G-17 antibody to each well.
 - Incubate as specified (e.g., 60 minutes at 37°C).
 - Wash the plate as before.
 - Add 100 μ L of Streptavidin-HRP conjugate to each well.
 - Incubate as specified (e.g., 30 minutes at 37°C).
 - Wash the plate as before.
 - Add 100 μ L of TMB substrate solution to each well.
 - Incubate in the dark for the specified time (e.g., 15-20 minutes at 37°C).
 - Add 50-100 μ L of stop solution to each well.
- Data Analysis:
 - Read the absorbance of each well at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance of the standards against their concentrations.
 - Determine the concentration of **Gastrin-17** in the samples by interpolating their absorbance values from the standard curve.

2. Histological Assessment of Gastric Atrophy (Gold Standard)

Histological examination of gastric biopsies remains the gold standard for the diagnosis of atrophic gastritis.

a. Biopsy Collection

- During endoscopy, obtain at least two biopsies from the antrum (from the lesser and greater curvature, approximately 2-3 cm from the pylorus) and at least two biopsies from the corpus (from the lesser and greater curvature, approximately 8 cm from the cardia).
- Place the biopsies in separate, clearly labeled vials containing 10% buffered formalin.

b. Histological Processing and Staining

- Process the formalin-fixed biopsies through graded alcohols and xylene and embed them in paraffin.
- Cut 4-5 μm thick sections from the paraffin blocks.
- Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
- Special stains such as Giemsa or Warthin-Starry may be used to detect *H. pylori*.

c. Histological Evaluation

- Evaluate the biopsies according to the updated Sydney System for the classification of gastritis.
- Assess the presence and severity of atrophy (loss of appropriate glands) and intestinal metaplasia in both the antrum and corpus.
- Grade the severity of atrophy as mild, moderate, or severe.
- The Operative Link on Gastritis Assessment (OLGA) and Operative Link on Gastric Intestinal Metaplasia Assessment (OLGIM) staging systems can be used to stratify the risk of gastric cancer.

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